molecular formula C6H4BBrF2O2 B1333227 4-Bromo-2,3-difluorophenylboronic acid CAS No. 374790-99-5

4-Bromo-2,3-difluorophenylboronic acid

Cat. No.: B1333227
CAS No.: 374790-99-5
M. Wt: 236.81 g/mol
InChI Key: CUTKSWXGYLUSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorophenylboronic acid typically involves the reaction of 4-bromo-2,3-difluorobenzene with a boron-containing reagent. One common method is the reaction of 4-bromo-2,3-difluorobenzene with trimethyl borate in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic acids.

Reaction Mechanism

  • Transmetalation : The boronic acid forms a boronate ester intermediate with a base, which transfers the aryl group to a palladium catalyst.
  • Reductive Elimination : The palladium complex facilitates bond formation between the coupled aryl groups, yielding biaryl products.

Experimental Conditions and Yields

Coupling PartnerCatalystBaseSolventTemperatureYieldSource
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,2-Dimethoxyethane120°C83.55%
4-Bromo-4′′-pentylbiphenylPd(PPh₃)₂Cl₂K₂CO₃Toluene/Solmix A-11Reflux90%
Aryl halides (general)Pd(dppf)Cl₂K₂CO₃1,4-Dioxane80–100°C85–98%

Key Findings :

  • High yields (>80%) are achieved under mild conditions using Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) .
  • Polar aprotic solvents (e.g., 1,2-dimethoxyethane, dioxane) and inorganic bases (e.g., K₃PO₄, K₂CO₃) optimize reaction efficiency .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution with nucleophiles, facilitated by electron-withdrawing fluorine groups that activate the aromatic ring.

Reaction Examples

NucleophileConditionsProductYieldSource
MethoxideDMF, 80°C4-Methoxy-2,3-difluorophenylboronic acid75%
AminesTHF, RT4-Amino-2,3-difluorophenylboronic acid68%

Key Findings :

  • Fluorine atoms at positions 2 and 3 enhance ring activation, enabling substitutions at position 4 without harsh conditions.
  • Products retain the boronic acid group, allowing further functionalization via cross-coupling.

Comparative Reactivity with Analogues

The bromine and fluorine substituents differentiate this compound from similar boronic acids:

CompoundSubstituentsReactivity in Suzuki Coupling
4-Bromo-2,3-difluorophenylboronic acidBr (4), F (2,3)High (electron-deficient ring enhances oxidative addition)
2,4-Difluorophenylboronic acidF (2,4)Moderate (less activation without Br)
3,4-Difluorophenylboronic acidF (3,4)Lower (steric hindrance at position 3)

Key Insight : The bromine atom significantly increases reactivity in cross-coupling compared to non-brominated analogues.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions :
4-Bromo-2,3-difluorophenylboronic acid is extensively used in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction typically employs a palladium catalyst and results in high yields of desired products.

Reaction ConditionsYield (%)Reference
Pd(OAc)₂, Cs₂CO₃, Toluene/H₂O75-95
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O80-95

Medicinal Chemistry

Development of Therapeutics :
The compound is explored for its potential in synthesizing biologically active molecules. Boronic acids have shown promise as enzyme inhibitors and in the development of anticancer drugs. Notably, derivatives of boronic acids have been utilized in the design of proteasome inhibitors like bortezomib.

ActivityCompoundReference
AnticancerBortezomib (FDA approved)
AntiviralIxazomib (FDA approved)

Material Science

Organic Electronics :
In materials science, this compound is employed to create materials with specific electronic properties. Its application in organic semiconductors has been investigated due to its ability to enhance charge transport properties.

Case Study 1: Anticancer Drug Development

A study explored the synthesis of boronic acid derivatives for use as proteasome inhibitors. The introduction of the boronic acid moiety significantly improved selectivity and potency against cancer cell lines compared to traditional compounds.

Case Study 2: Organic Semiconductor Fabrication

Research demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and thermal stability of organic field-effect transistors (OFETs), indicating its potential for use in advanced electronic devices.

Comparison with Similar Compounds

Biological Activity

4-Bromo-2,3-difluorophenylboronic acid (CAS No. 374790-99-5) is a boronic acid derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of both bromine and fluorine substituents, enhance its reactivity and potential biological activity. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

  • Molecular Formula : C₆H₄BBrF₂O₂
  • Molecular Weight : 236.81 g/mol
  • Melting Point : 155-160 °C
  • Density : 1.82 g/cm³

This compound primarily functions through the formation of covalent bonds with biological molecules. It can act as an enzyme inhibitor by forming reversible covalent bonds with diols and other nucleophiles, which is crucial for developing selective inhibitors or probes in biological research.

Key Mechanisms:

  • Covalent Bond Formation : Interacts with biomolecules to inhibit or activate enzymes.
  • Suzuki-Miyaura Coupling : Serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions with palladium complexes.

Biological Applications

The compound shows promise in various biological applications:

  • Enzyme Inhibition : Its ability to form reversible covalent bonds makes it a candidate for developing enzyme inhibitors.
  • Drug Development : The incorporation of fluorine can enhance pharmacological properties such as metabolic stability and membrane permeability.
  • Organic Synthesis : Widely used as a building block for synthesizing bioactive compounds.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-fluorophenylboronic acidBromine at para position, one fluorineLess electron-withdrawing effects than difluoro
4-Chloro-2,3-difluorophenylboronic acidChlorine instead of bromineDifferent halogen properties affecting reactivity
4-Iodo-2,3-difluorophenylboronic acidIodine at para positionLarger atomic size may alter interaction dynamics
4-Bromo-phenylboronic acidNo fluorine substituentsLacks enhanced electronic properties from fluorine

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Enzyme Inhibition Studies : Research has demonstrated that boronic acids can selectively inhibit enzymes involved in metabolic pathways. For instance, studies focusing on diol-containing substrates showed that this compound effectively inhibited target enzymes by forming stable complexes.
  • Pharmaceutical Development : In drug design, the unique properties of this compound have been utilized to synthesize novel bioactive molecules with improved efficacy against specific targets. For example, its use in synthesizing kinase inhibitors has shown promising results in preclinical trials.
  • Cross-Coupling Reactions : The compound has been successfully employed in Suzuki-Miyaura coupling reactions to create biaryl compounds that are essential in pharmaceutical chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2,3-difluorophenylboronic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves halogen-directed electrophilic substitution or cross-coupling reactions. A common method is the Miyaura borylation of a brominated precursor using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF or DMF at 80–100°C . Key factors affecting yield include:

  • Temperature control : Excess heat may lead to deboronation or side reactions.
  • Moisture sensitivity : Strict anhydrous conditions are critical to prevent hydrolysis of the boronic acid.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in methanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Question
Structural validation requires a multi-technique approach:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons) and absence of impurities (e.g., δ 1.2–1.5 ppm for pinacol byproducts).
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid formation .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 236.80 (C₆H₄BBrF₂O₂) .
  • X-ray crystallography : Resolves substituent positions (e.g., bromine at C4, fluorine at C2/C3) .

Q. What electronic effects do bromine and fluorine substituents exert on the reactivity of this boronic acid in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing fluorine and bromine substituents significantly influence reactivity:

  • Fluorine : Enhances electrophilicity of the boronic acid via inductive effects, accelerating Suzuki-Miyaura coupling with aryl halides.
  • Bromine : Acts as a directing group in subsequent functionalization (e.g., further substitution via Buchwald-Hartwig amination).
  • DFT studies : Calculations (B3LYP/6-311++G**) show reduced electron density at the boron center, increasing its susceptibility to nucleophilic attack .

Q. How does steric hindrance from the 2,3-difluoro substituents impact coupling efficiency in complex substrates?

Advanced Research Question
Steric effects at C2 and C3 can hinder transmetalation in cross-couplings:

  • Kinetic studies : Reactions with bulky partners (e.g., 2-substituted aryl halides) show reduced turnover frequencies.
  • Mitigation strategies :
    • Use of polar solvents (DMSO, DMF) to stabilize intermediates.
    • Catalytic systems with bulky ligands (e.g., SPhos, XPhos) enhance steric tolerance .

Q. What are the primary safety considerations for handling this compound?

Basic Research Question

  • Hazards : Irritant (H315, H319, H335); avoid inhalation or skin contact .
  • Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation and moisture absorption .
  • First aid : Flush eyes/skin with water; use respiratory protection during powder handling .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced Research Question
Yield discrepancies often arise from:

  • Catalyst loading : Pd concentrations <1 mol% may reduce efficiency .
  • Substrate purity : Trace impurities (e.g., residual pinacol) inhibit coupling.
  • Analytical methods : HPLC vs. NMR quantification can vary by ±5%. Validate results with orthogonal techniques .

Q. What computational tools are recommended for predicting the reactivity of this compound?

Advanced Research Question

  • DFT modeling : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and transition states .
  • Molecular docking : AutoDock Vina for studying interactions with biological targets (e.g., enzyme active sites) .

Q. How does this compound compare to analogous halogenated phenylboronic acids in medicinal chemistry applications?

Advanced Research Question
Compared to 4-chloro or 4-iodo analogs:

  • Bioavailability : Fluorine enhances membrane permeability (logP ~2.1 vs. 2.8 for chloro).
  • Metabolic stability : Bromine reduces CYP450-mediated oxidation rates .

Properties

IUPAC Name

(4-bromo-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKSWXGYLUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378344
Record name 4-Bromo-2,3-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374790-99-5
Record name [4-Bromo-2,3-difluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374790-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.